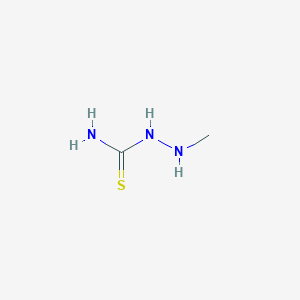

1-(Methylamino)thiourea

Descripción general

Descripción

1-(Methylamino)thiourea is a chemical compound with a molecular weight of 105.16 . It is structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom .

Synthesis Analysis

A practical protocol for the synthesis of symmetric thioureas and heterocyclic thiones has been developed. It involves the reaction of amines with phenyl chlorothionoformate in water to afford the symmetrical thioureas or heterocyclic thiones in good to excellent yields . Another method involves the continuous-flow synthesis of thioureas in a multicomponent reaction starting from isocyanides, amidines, or amines and sulfur .

Molecular Structure Analysis

The molecular structure of 1-(Methylamino)thiourea is characterized by the presence of a thioamide group . The nature of the molecular interactions between the water and thiourea through hydrogen bonding has been investigated using RDG and AIM methods .

Chemical Reactions Analysis

Thiourea derivatives are of great importance due to their wide application in pharmaceutical and synthetic chemistry as well as other fields. They have shown potential bioactivities including anticancer, antifungal, analgesic, anti-inflammatory, and antimicrobial activities .

Physical And Chemical Properties Analysis

1-(Methylamino)thiourea is a chemical compound with a molecular weight of 105.16 . It is structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom .

Aplicaciones Científicas De Investigación

Synthesis and Anticancer Potential

1-(Methylamino)thiourea derivatives exhibit significant potential in drug research, especially in the development of anticancer agents. For instance, the synthesis of 1-Benzoyl-3-methyl thiourea derivatives has shown potent in vitro cytotoxicity against HeLa cell lines, demonstrating stronger activity than hydroxyurea, a well-known anticancer drug. This highlights the compound's promise in enhancing anticancer activities through chemical modifications (Ruswanto et al., 2015).

Catalytic Applications

Primary amine-thiourea derivatives, including those related to 1-(Methylamino)thiourea, serve as effective catalysts for chemical reactions. They have been used to promote highly enantioselective conjugate additions of ketones to nitroalkenes. This application is crucial in organic synthesis, providing a broad substrate scope and showcasing the utility of thiourea derivatives in facilitating reactions with significant stereocontrol (Hongbing Huang & E. Jacobsen, 2006).

Corrosion Inhibition

1-(Methylamino)thiourea and related compounds have been researched for their corrosion inhibition properties. The effects of thiourea derivatives on the corrosion behavior of mild steel in acidic solutions demonstrate their capability as effective corrosion inhibitors. This application is vital in materials science, particularly for protecting metals in corrosive environments, underscoring the compound's importance beyond biomedical applications (Muzaffer Özcan, I. Dehri, & M. Erbil, 2004).

Structural Analysis

The structural analysis of 1-[N-Methyl-N-(Phenyl)amino]-3-(4-Methylphenyl)Thiourea through spectroscopy and X-ray crystallography provides insights into the compound's molecular configuration. This research contributes to the understanding of thiourea derivatives' structural characteristics, aiding in the design of new compounds with tailored properties for specific applications (Chien Ing Yeo & E. Tiekink, 2019).

Organic Synthesis

Thiourea-catalyzed asymmetric reactions, including the Michael addition of activated methylene compounds to α,β-unsaturated imides, demonstrate the versatility of thiourea derivatives in organic synthesis. These reactions produce high yields and enantioselectivities, further emphasizing the role of thiourea and its derivatives in developing novel synthetic methodologies (T. Inokuma, and Yasutaka Hoashi & Y. Takemoto, 2006).

Mecanismo De Acción

Target of Action

Methylaminothiourea, also known as 1-(Methylamino)thiourea, is a derivative of thiourea . Thiourea is known to inhibit the peroxidase in the thyroid gland, thus inhibiting thyroxine production . Therefore, it can be inferred that methylaminothiourea may have a similar target of action.

Mode of Action

Based on the known action of thiourea, it can be inferred that methylaminothiourea might interact with its targets (possibly the peroxidase in the thyroid gland) and inhibit their function . This inhibition could lead to a decrease in the production of thyroxine, a hormone that plays a key role in metabolism, growth, and development .

Biochemical Pathways

Thyroxine is crucial for the regulation of metabolism and growth, so its inhibition could potentially affect these processes .

Pharmacokinetics

It is known that thiourea, after oral administration to humans and animals, is practically completely absorbed and is excreted largely unchanged via the kidneys

Result of Action

Based on the known effects of thiourea, it can be inferred that the inhibition of thyroxine production could lead to changes in metabolism and growth

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methylaminothiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N3S/c1-4-5-2(3)6/h4H,1H3,(H3,3,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQPZTRBYIRCNAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70175416 | |

| Record name | Hydrazinecarbothioamide, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Methylamino)thiourea | |

CAS RN |

21185-13-7 | |

| Record name | Hydrazinecarbothioamide, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021185137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazinecarbothioamide, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

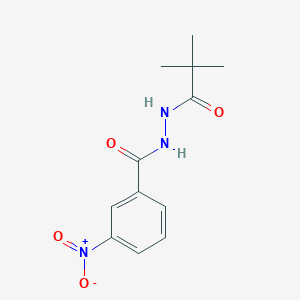

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(Methylamino)-2-phenylethyl]dimethylamine](/img/structure/B1623311.png)

![Ethyl 3-[chloro-(2-chlorophenyl)methyl]-1H-indole-2-carboxylate](/img/structure/B1623316.png)